3-[(mesitylsulfonyl)amino]benzamide
Overview
Description
3-[(mesitylsulfonyl)amino]benzamide, also known as MSAB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides, which are known for their diverse biological activities. MSAB has been shown to have potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and inflammation.
Mechanism of Action
The mechanism of action of 3-[(mesitylsulfonyl)amino]benzamide involves the inhibition of HSP70 chaperone activity. HSP70 is a molecular chaperone that plays a critical role in protein folding, transport, and degradation. It is overexpressed in many cancer cells and is essential for their survival and proliferation. This compound binds to the ATP-binding site of HSP70, thereby preventing the binding of ATP and inhibiting the chaperone activity of HSP70. This leads to the degradation of its client proteins, including oncoproteins and misfolded proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces the degradation of HSP70 client proteins, leading to the activation of the proteasome and autophagy pathways. This results in the clearance of misfolded proteins and the inhibition of cancer cell growth. This compound also reduces the production of pro-inflammatory cytokines and chemokines, thereby alleviating neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-[(mesitylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a highly selective inhibitor of HSP70 and does not affect the activity of other heat shock proteins. It has also been shown to have low toxicity and good pharmacokinetic properties in animal models. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not fully understood. Its synthesis method is also complex, and its purity and yield can be affected by various factors.
Future Directions
There are several future directions for 3-[(mesitylsulfonyl)amino]benzamide research. One potential direction is to investigate its use in combination with other anti-cancer drugs, such as chemotherapy and immunotherapy. Another direction is to explore its potential applications in other fields of research, such as infectious diseases and metabolic disorders. The development of more efficient and scalable synthesis methods for this compound is also an important direction for future research. Finally, the elucidation of the long-term effects and potential side effects of this compound is necessary for its safe and effective use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of research, including cancer therapy and neurodegenerative diseases. Its mechanism of action involves the inhibition of HSP70 chaperone activity, leading to the degradation of its client proteins. This compound has several advantages for lab experiments, but its long-term effects and potential side effects need to be further investigated. Future research directions include exploring its use in combination with other anti-cancer drugs and developing more efficient synthesis methods.
Scientific Research Applications
3-[(mesitylsulfonyl)amino]benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast cancer, ovarian cancer, and melanoma. This compound exerts its anti-cancer effects by targeting the heat shock protein 70 (HSP70), which plays a critical role in cancer cell survival and proliferation. This compound binds to the ATP-binding site of HSP70, thereby inhibiting its chaperone activity and leading to the degradation of its client proteins. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to reduce the accumulation of misfolded proteins and alleviate neuroinflammation in animal models of these diseases.
properties
IUPAC Name |
3-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10-7-11(2)15(12(3)8-10)22(20,21)18-14-6-4-5-13(9-14)16(17)19/h4-9,18H,1-3H3,(H2,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFZDPQHFRWGKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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